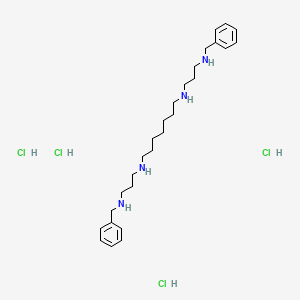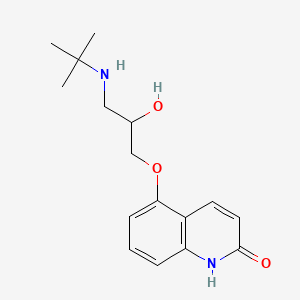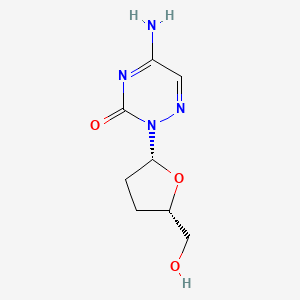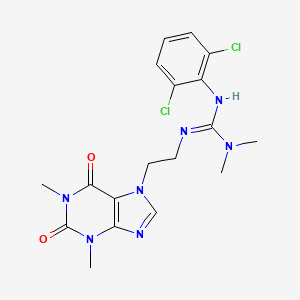
Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester is a synthetic compound that combines the amino acid methionine with a brominated indole derivative through an oxalyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Oxalylation: The brominated indole is then reacted with oxalyl chloride to form the oxalyl derivative. This reaction is usually carried out in an inert atmosphere using a solvent like tetrahydrofuran (THF).
Coupling with Methionine Ethyl Ester: The oxalyl derivative is then coupled with methionine ethyl ester in the presence of a base such as triethylamine. This step forms the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the methionine moiety.
Reduction: Reduction reactions can occur at the brominated indole ring, potentially leading to debromination.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the methionine moiety.
Reduction: Reduced or debrominated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of brominated indole derivatives on biological systems. It may serve as a probe to investigate protein interactions and cellular pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester involves its interaction with specific molecular targets. The brominated indole moiety may interact with proteins or enzymes, affecting their function. The methionine moiety can be involved in redox reactions, influencing cellular oxidative states.
類似化合物との比較
Similar Compounds
- Methionine, N-((5-chloro-3-indolyl)oxalyl)-, ethyl ester
- Methionine, N-((5-fluoro-3-indolyl)oxalyl)-, ethyl ester
- Methionine, N-((5-iodo-3-indolyl)oxalyl)-, ethyl ester
Uniqueness
Methionine, N-((5-bromo-3-indolyl)oxalyl)-, ethyl ester is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are known to participate in various biochemical interactions, making this compound particularly interesting for research.
By comparing it with similar compounds, researchers can gain insights into the effects of different halogen atoms on the properties and applications of these molecules.
特性
CAS番号 |
117196-96-0 |
|---|---|
分子式 |
C17H19BrN2O4S |
分子量 |
427.3 g/mol |
IUPAC名 |
ethyl (2S)-2-[[2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C17H19BrN2O4S/c1-3-24-17(23)14(6-7-25-2)20-16(22)15(21)12-9-19-13-5-4-10(18)8-11(12)13/h4-5,8-9,14,19H,3,6-7H2,1-2H3,(H,20,22)/t14-/m0/s1 |
InChIキー |
HRJPBYFUNBOTLJ-AWEZNQCLSA-N |
異性体SMILES |
CCOC(=O)[C@H](CCSC)NC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br |
正規SMILES |
CCOC(=O)C(CCSC)NC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



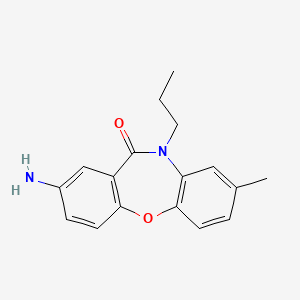
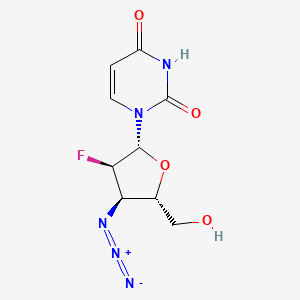
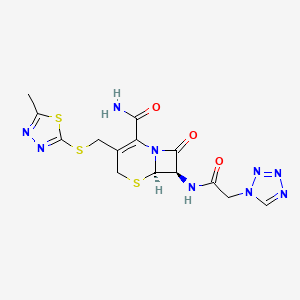
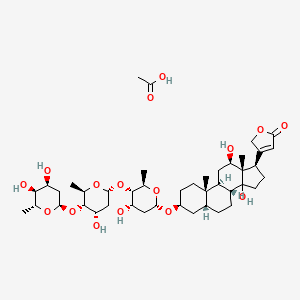
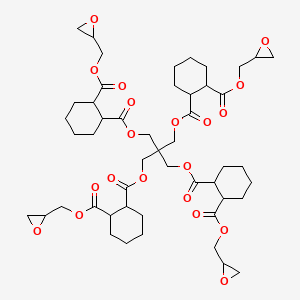
![[(3S,3aR,6S,6aS)-3-[3-(4-chlorophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785382.png)
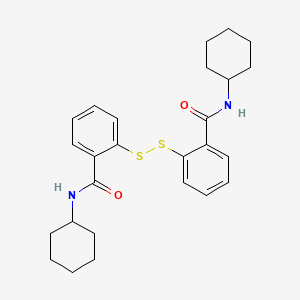
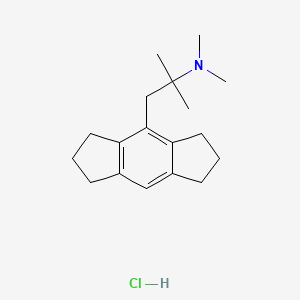
![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
